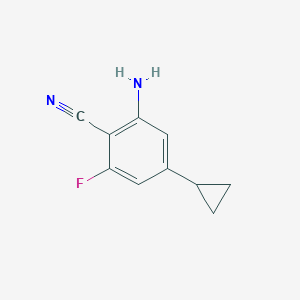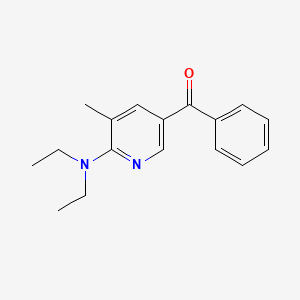
Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate is a synthetic organic compound that features a benzyl group, an amino group, and a tetrahydro-2H-pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-amino-2-(tetrahydro-2H-pyran-4-yl)ethanol. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzyl(2-nitro-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate, while reduction of the benzyl group can produce methyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an antiviral and anticancer agent, due to its ability to interfere with DNA and RNA processes .
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and coatings can improve their mechanical strength and chemical resistance.
Wirkmechanismus
The mechanism of action of Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate involves its interaction with specific molecular targets. The tetrahydro-2H-pyran ring enhances the compound’s solubility and facilitates its crossing of cellular membranes, improving its bioavailability . Once inside the cell, it can bind to enzymes and receptors, modulating their activity and affecting various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine: This compound also features a tetrahydro-2H-pyran ring and is studied for its antiviral and anticancer properties.
4-Aminotetrahydropyran: This compound contains a tetrahydro-2H-pyran ring and an amino group, making it structurally similar to Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate.
Uniqueness
This compound is unique due to its combination of a benzyl group, an amino group, and a tetrahydro-2H-pyran ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C15H22N2O3 |
|---|---|
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
benzyl N-[2-amino-2-(oxan-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c16-14(13-6-8-19-9-7-13)10-17-15(18)20-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11,16H2,(H,17,18) |
InChI-Schlüssel |
MIDBTXZWHSOAMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C(CNC(=O)OCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B13008656.png)

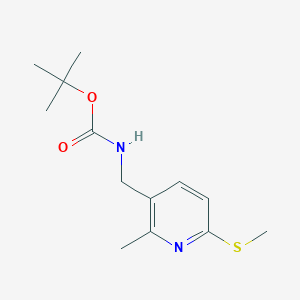
![2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13008663.png)
![1-(2-Methylbenzo[d]thiazol-7-yl)ethanone](/img/structure/B13008670.png)
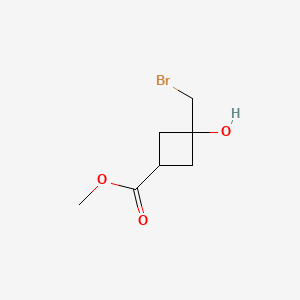
![8-Fluoropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B13008691.png)
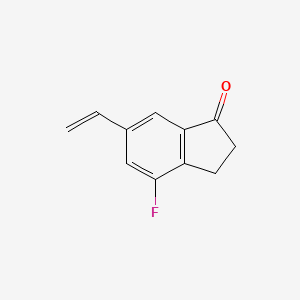
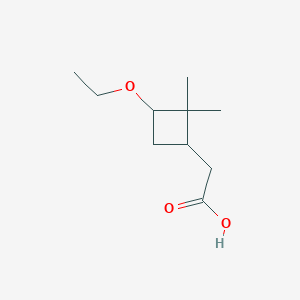

![N,2'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13008703.png)
